5-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. The compound features a unique structure that combines various functional groups, contributing to its potential efficacy in medicinal applications. Its molecular formula is with a molecular weight of approximately 341.415 g/mol.
This compound is classified under the category of triazole derivatives, which are known for their diverse biological activities, including antifungal and anticancer properties. It is synthesized for research purposes and is available from various chemical suppliers such as Sigma-Aldrich and Enamine, which provide detailed specifications and safety information about the compound .
The synthesis of 5-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one typically involves multi-step reactions that include:
Each step requires careful optimization of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity .
The molecular structure of 5-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one can be represented using various chemical notation systems:
InChI=1S/C18H23N5O2/c1-2-25-17-6-4-3-5-15(17)19-18(24)22-10-9-14(11-22)23-12-16(20-21-23)13-7-8-13/h3-6,12-14H,2,7-11H2,1H3,(H,19,24)
CCOC1=CC=CC=C1NC(=O)N2CCC(C2)N3C=C(N=N3)C4CC4
These notations provide insight into the connectivity of atoms within the molecule and facilitate computational modeling for further studies .
The compound's reactivity can be attributed to several functional groups present in its structure:
These characteristics allow for a variety of chemical transformations that can be exploited in synthetic organic chemistry to develop new derivatives with potentially enhanced biological activity .
The mechanism of action for 5-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one is not yet fully elucidated but may involve:
Research into its pharmacodynamics and pharmacokinetics is ongoing to better understand how this compound exerts its effects at the molecular level .
The physical properties of 5-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one include:
The chemical properties include:
| Property | Value |
|---|---|
| Molecular Weight | 341.415 g/mol |
| Purity | ≥95% |
| Solubility | Soluble in organic solvents like DMSO |
These properties are crucial for determining the compound's suitability for various applications in research and development .
5-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one has potential applications in several scientific fields:
Further research will clarify its full range of applications and effectiveness in clinical settings .
CAS No.: 490-10-8
CAS No.: 75-04-7
CAS No.:
CAS No.: 37734-05-7